N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C28H26F3N3O2S and its molecular weight is 525.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The chemical compound of interest has not been directly found in available literature. However, compounds with similar structural motifs have been synthesized and characterized, suggesting a potential methodological relevance for similar compounds. For instance, the synthesis and characterization of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives have been detailed, with an emphasis on their crystal structures and Hirshfeld surfaces. Such studies offer insights into the synthesis routes and structural analyses applicable to a wide range of benzamide derivatives, which could be relevant for the compound (Subbulakshmi N. Karanth et al., 2019).
Antimicrobial Activities
Several studies have reported on the antimicrobial properties of benzamide derivatives. A notable example is the synthesis of novel 1,2,4-triazole derivatives, demonstrating significant antibacterial and antifungal activity. This indicates that benzamide compounds, including potentially the one of interest, could have applications in developing antimicrobial agents (Yatin J. Mange et al., 2013).
Enzymatic Interaction Studies
The interaction of benzamide derivatives with enzymes has been a subject of research, highlighting their potential in influencing biological pathways. For example, a study on the oxidative metabolism of a novel antidepressant by cytochrome P450 enzymes outlines the metabolic pathways influenced by benzamide compounds. This suggests possible research avenues into the metabolic and enzymatic interactions of N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide (Mette G. Hvenegaard et al., 2012).
Mechanism of Action
The mechanism of action for this compound is not specified in the search results. As a small molecule inhibitor, it likely works by binding to a specific target molecule and modulating its activity.
Safety and Hazards
properties
IUPAC Name |
N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26F3N3O2S/c1-2-19-10-12-22(13-11-19)33-26(35)18-37-25-17-34(24-9-4-3-8-23(24)25)15-14-32-27(36)20-6-5-7-21(16-20)28(29,30)31/h3-13,16-17H,2,14-15,18H2,1H3,(H,32,36)(H,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTNSGFGLWKOIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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